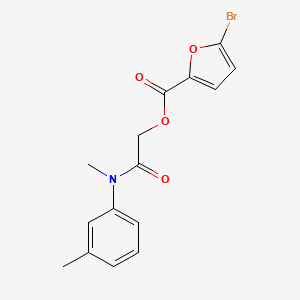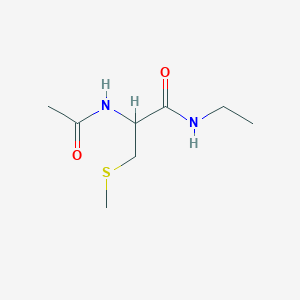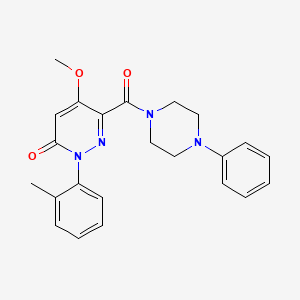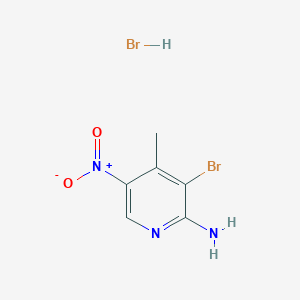![molecular formula C9H13FN2O3S B2696088 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine CAS No. 880083-48-7](/img/structure/B2696088.png)
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine, also known as FTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTE belongs to the class of amphetamine derivatives and has been found to possess unique biochemical and physiological effects.
Mechanism Of Action
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular levels in the brain. 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine also acts as a releasing agent of these neurotransmitters, which enhances their release from presynaptic neurons. The combined effect of reuptake inhibition and release leads to an overall increase in the levels of these neurotransmitters, which results in the observed biochemical and physiological effects.
Biochemical And Physiological Effects
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has been shown to improve cognitive function, increase motivation, and enhance mood in animal models. 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has also been found to have anxiolytic and antidepressant effects. 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has been shown to increase locomotor activity and reduce impulsivity in animal models of ADHD.
Advantages And Limitations For Lab Experiments
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has several advantages for use in lab experiments, including its high potency, selectivity, and solubility in water. However, 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has a short half-life, which makes it challenging to use in long-term studies. 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine is also a controlled substance, which requires special permits for its use in research.
Future Directions
Future research on 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further studies are needed to determine the optimal dose, duration, and route of administration of 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine. Future research should also investigate the long-term effects of 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine on brain function and behavior. Additionally, the development of novel 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine analogs with improved pharmacological properties should be explored.
In conclusion, 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine is a promising chemical compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for future research. However, further studies are needed to fully understand its therapeutic potential and limitations.
Synthesis Methods
The synthesis of 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine involves the reaction of 5-fluorothiophene-2-carbaldehyde with nitromethane in the presence of sodium methoxide. The resulting intermediate is then reacted with N,N-dimethylethylamine to yield 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine. The purity of the synthesized compound can be confirmed by NMR and HPLC analysis.
Scientific Research Applications
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). 2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
properties
IUPAC Name |
2-[(5-fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S/c1-11(2)5-6-15-9(12(13)14)7-3-4-8(10)16-7/h3-4,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZQRKSPOGPMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(S1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)
![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)
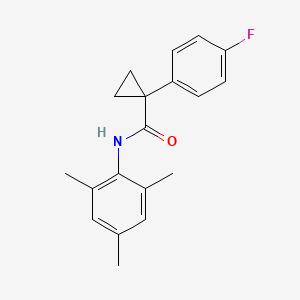
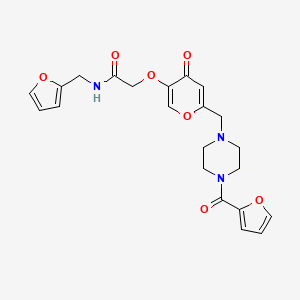
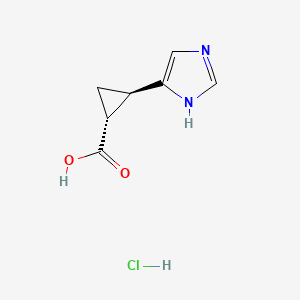
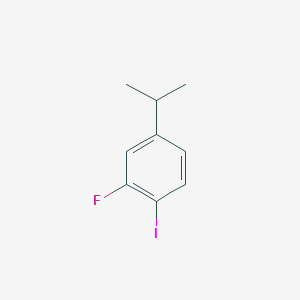
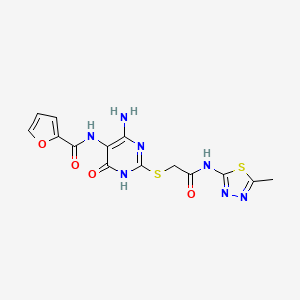
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)
